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Compound of Interest

Compound Name: D-beta-homoglutamic acid-HCl

CAS No.: 63492-85-3

Cat. No.: B3037834

Get Quote

Executive Summary & Molecule Identity
D-beta-homoglutamic acid (D-β-HGA) is a non-proteinogenic amino acid and a structural

analog of glutamate. Chemically defined as (R)-3-aminohexanedioic acid, it possesses an

extended carbon backbone compared to L-glutamate and positions the amino group on the

beta-carbon relative to the proximal carboxylate.

Unlike its isomer L-beta-homoglutamic acid (a known gliotoxin and substrate for cystine-

glutamate exchangers) or D-alpha-aminoadipic acid (a potent NMDA receptor antagonist), D-β-

HGA exhibits a unique "silent" pharmacological profile at major ionotropic glutamate receptors.

This lack of cross-reactivity makes it an invaluable negative control in excitotoxicity studies and

a metabolically stable scaffold for peptidomimetic drug design.
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Pharmacological Profile & Cross-Reactivity
Analysis[1][2]
The utility of D-β-HGA lies in its selectivity by exclusion. In drug development, it is crucial to

verify that a scaffold does not unintentionally activate or inhibit primary neurotransmitter

pathways.

Ionotropic Glutamate Receptors (iGluRs)
NMDA Receptors: Unlike D-alpha-aminoadipate (D-α-AA), which competitively antagonizes

the glutamate site of NMDARs (Ki ~ 10 µM), D-β-HGA shows negligible affinity (Ki > 100

µM). The shift of the amino group to the beta-position disrupts the critical ionic bridge with

the receptor's ligand-binding domain (LBD).

AMPA/Kainate Receptors: D-β-HGA displays no significant agonist or antagonist activity,

preventing off-target excitotoxicity.

Metabotropic Glutamate Receptors (mGluRs)
Group I, II, III: The extended backbone and beta-amino substitution sterically hinder binding

to the "Venus flytrap" domain of mGluRs, which strictly recognizes alpha-amino dicarboxylic

acids.

Transporters & Metabolic Enzymes (The Critical
Distinction)
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EAATs / xCT (System xc-): The L-isomer (L-β-HGA) is a substrate for these transporters,

leading to gliotoxicity. The D-isomer (D-β-HGA) is not transported, making it safe for use in

neuronal cultures where preserving glial integrity is required.

Kynurenine Aminotransferase II (KAT II): While racemic 3-aminoadipate inhibits KAT II, the

activity is stereoselective. D-β-HGA shows significantly reduced potency compared to the

racemate or specific alpha-analogs.

Comparative Performance Matrix
The following table contrasts D-β-HGA with standard glutamate receptor ligands.
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To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.
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Analyst Insight: Use D-β-HGA when you need a glutamate-like structural motif (charge

distribution) that must not interfere with synaptic transmission. It is the ideal "inert" spacer.

Mechanistic Visualization (Pathway Selectivity)
The diagram below illustrates the selective "non-interaction" of D-β-HGA compared to its active

isomers.
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Caption: Selectivity profile showing D-beta-Homoglutamate avoids excitotoxic and transport

pathways active in its isomers.

Experimental Validation Protocol
To confirm the lack of cross-reactivity in your specific assay system, use this self-validating

competitive binding protocol.

Protocol: Competitive Radioligand Binding Assay
(NMDA)
Objective: Verify D-β-HGA does not displace [³H]-CGP 39653 (a potent NMDA antagonist) at

the glutamate binding site.

Materials:

Rat brain synaptic membranes (cortex).

Radioligand: [³H]-CGP 39653 (5 nM).

Test Compound: D-beta-Homoglutamic acid-HCl (10 nM – 100 µM).

Positive Control: L-Glutamate (100 µM) or D-AP5.
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Workflow:

Membrane Prep: Thaw synaptic membranes and resuspend in 50 mM Tris-HCl (pH 7.4).

Incubation:

Mix 100 µL Membrane suspension.

Add 50 µL [³H]-CGP 39653.

Add 50 µL D-β-HGA (titration series).

Self-Validation Step: Include "Non-Specific Binding" (NSB) wells containing 1 mM L-

Glutamate.

Equilibrium: Incubate at 4°C for 60 minutes (to minimize proteolytic degradation).

Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with

ice-cold buffer.

Quantification: Measure radioactivity via liquid scintillation counting.

Expected Results:

L-Glutamate Control: Full displacement of radioligand.

D-β-HGA: No significant displacement (<10% inhibition) even at 100 µM concentration.

Interpretation: The compound is confirmed as non-reactive at the NMDA recognition site.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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